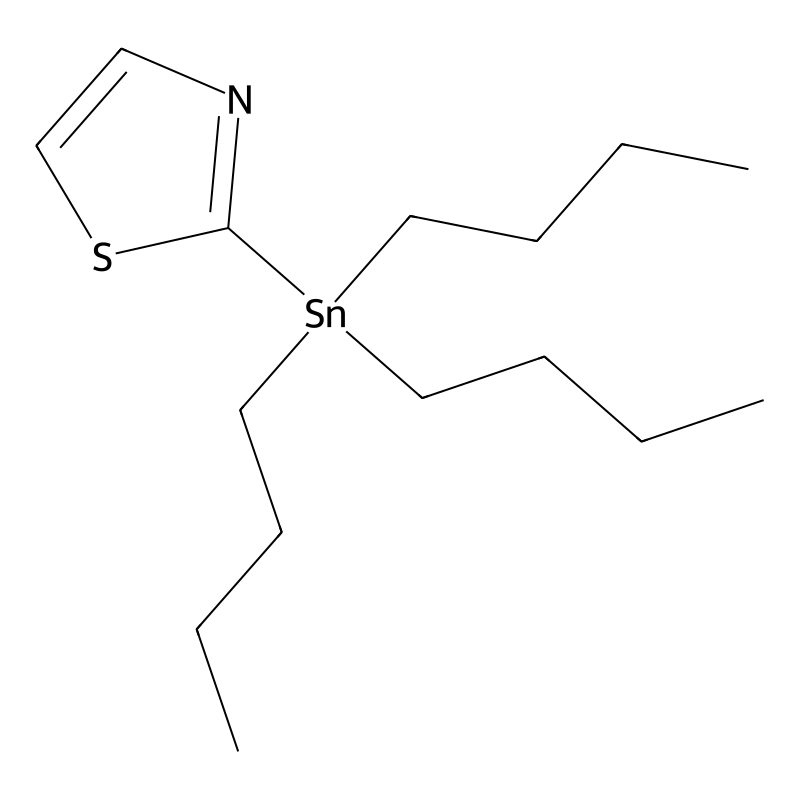

2-(Tributylstannyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Tributylstannyl)thiazole (CAS: 121359-48-6) is a bench-stable, nucleophilic organotin reagent primarily utilized for the installation of 2-thiazolyl moieties via palladium-catalyzed Stille cross-coupling. As a heavy, low-volatility liquid, it serves as a critical building block in pharmaceutical and materials science workflows where the construction of bi-heteroaryl systems is required. Its primary procurement value lies in its ability to reliably transfer the 2-thiazolyl group under mild, neutral conditions, bypassing the severe instability issues that plague alternative coupling strategies for this specific heterocycle[1].

Procurement attempts to substitute 2-(tributylstannyl)thiazole with more common cross-coupling partners, such as 2-thiazolylboronic acids or trimethylstannyl analogs, frequently result in process failure or unacceptable safety risks. 2-Heteroarylboronic acids are notoriously susceptible to rapid protodeboronation under the basic conditions and elevated temperatures required for Suzuki-Miyaura couplings, often leading to complete degradation before the cross-coupling can occur [1]. Conversely, while 2-(trimethylstannyl)thiazole offers similar Stille reactivity, its significantly higher volatility dramatically increases the risk of severe neurotoxic inhalation exposure, making it unsuitable for standard laboratory or scaled-up industrial handling [2]. Thus, 2-(tributylstannyl)thiazole remains the non-interchangeable standard for safe, reliable 2-thiazolyl transfer.

References

- [1] Cox, P. A., et al. 'Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.' Journal of the American Chemical Society 2016, 138, 29, 9145–9157.

- [2] PubChem Compound Summary for CID 2763259, 2-(Tributylstannyl)-1,3-thiazole.

Precursor Stability and Protodeboronation Resistance

A fundamental limitation in synthesizing 2-thiazolyl-containing compounds is the instability of the corresponding boronic acids. Studies demonstrate that 2-thiazolylboronic acid undergoes extremely rapid protodeboronation, with a half-life of merely 25-50 seconds at 70 °C in neutral aqueous-organic media [1]. In stark contrast, 2-(tributylstannyl)thiazole exhibits robust thermal and hydrolytic stability under standard Stille coupling conditions (e.g., 85 °C for 20 hours), enabling high-yielding cross-coupling without premature reagent decomposition [2].

| Evidence Dimension | Reagent half-life under cross-coupling temperatures (70-85 °C) |

| Target Compound Data | Stable for >20 hours without significant degradation |

| Comparator Or Baseline | 2-Thiazolylboronic acid (t1/2 = 25-50 seconds) |

| Quantified Difference | Orders of magnitude higher thermal and hydrolytic stability |

| Conditions | Neutral to mildly basic aqueous-organic media at 70-85 °C |

Buyers must procure the stannane for 2-thiazolyl installations because the boronic acid equivalent will rapidly degrade before the reaction completes, wasting material and time.

Handling Safety and Volatility Profile

When selecting an organotin reagent, the alkyl substituent dictates both physical properties and safety. 2-(Trimethylstannyl)thiazole is highly volatile and poses a severe inhalation toxicity risk due to the lower molecular weight of the trimethyltin group. 2-(Tributylstannyl)thiazole, with a molecular weight of 374.17 g/mol, is a high-boiling liquid with drastically reduced vapor pressure[1]. This quantitative shift in volatility mitigates airborne exposure risks, making the tributyl variant the mandated choice for scale-up and routine bench synthesis.

| Evidence Dimension | Molecular weight and associated volatility |

| Target Compound Data | Low-volatility liquid (MW 374.17 g/mol) |

| Comparator Or Baseline | 2-(Trimethylstannyl)thiazole (MW 247.94 g/mol, high volatility) |

| Quantified Difference | Significant reduction in vapor pressure and inhalation hazard |

| Conditions | Standard ambient laboratory handling and scale-up |

Procuring the tributylstannyl derivative ensures compliance with standard laboratory safety protocols by minimizing the risk of toxic organotin inhalation.

Cross-Coupling Yield in Complex Heteroaryl Synthesis

In the synthesis of complex pharmaceutical intermediates, such as macrocyclic HIV-1 protease inhibitors, Suzuki coupling attempts using 2-thiazolylboronic acids frequently fail (yields <10% or complete starting material recovery) due to competing polymerization and oxidation[2]. Substituting the boronic acid with 2-(tributylstannyl)thiazole in a palladium-catalyzed Stille reaction routinely restores synthetic viability, delivering isolated yields of 60-80% for sterically hindered or electronically deactivated heteroaryl halides [1].

| Evidence Dimension | Isolated yield in complex bi-heteroaryl construction |

| Target Compound Data | 60-80% isolated yield via Stille coupling |

| Comparator Or Baseline | <10% yield or reaction failure via Suzuki coupling |

| Quantified Difference | >50% absolute yield improvement |

| Conditions | Palladium-catalyzed cross-coupling with complex heteroaryl halides |

For late-stage functionalization or complex API synthesis, the stannane guarantees a viable synthetic route where the boronic acid alternative fails entirely.

Late-Stage Functionalization in Antiviral API Synthesis

In the development of macrocyclic transition-state mimicking HIV-1 protease inhibitors, 2-(tributylstannyl)thiazole is utilized to install the critical P1′ 2-thiazolyl group. This reagent is selected because alternative Suzuki approaches lead to rapid protodeboronation and reaction failure, whereas the stannane provides reliable yields under mild conditions [1].

Construction of Multi-Heterocycle Kinase Inhibitors

For the synthesis of JNK inhibitors based on a 7-azaindole core, 2-(tributylstannyl)thiazole is the preferred coupling partner to append the thiazole ring at the C3 position. The stannane's stability ensures high conversion rates (e.g., >60% yield) when reacted with complex heterocyclic halides, a necessary feature for multi-step pharmaceutical scale-up [3].

Development of Adenosine A2a Receptor Antagonists

In the synthesis of 4-aminopyrimidine derivatives targeting the A2a receptor for neurodegenerative diseases, 2-(tributylstannyl)thiazole is employed to functionalize the pyrimidine core. The robust Stille coupling protocol avoids the degradation pathways associated with highly basic Suzuki conditions, ensuring reproducible batch-to-batch API generation [2].

References

- [1] Di Santo, R., et al. 'Synthesis of P1′-Functionalized Macrocyclic Transition-State Mimicking HIV-1 Protease Inhibitors Encompassing a Tertiary Alcohol', Journal of Medicinal Chemistry 2014, 57, 15, 6444–6457.

- [2] Patent WO2011121418A1, '4-aminopyrimidine derivatives and their use as adenosine a2a receptor antagonists'.

- [3] Patent WO2008095943A1, 'The use of 7-azaindoles in the inhibition of c-jun n-terminal kinase'.

GHS Hazard Statements

H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (97.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (97.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (15.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard